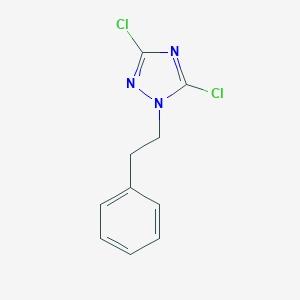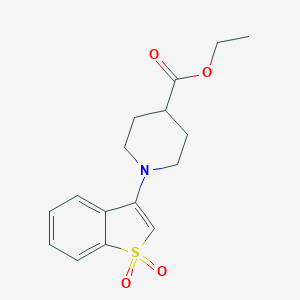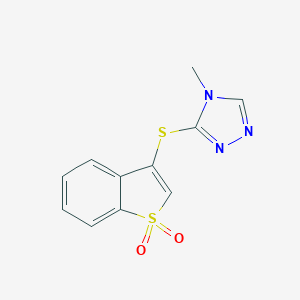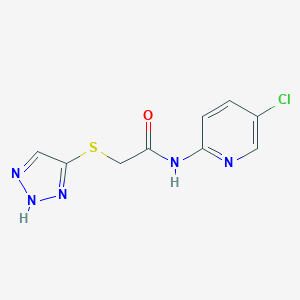![molecular formula C16H14N2O4S B249477 2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid](/img/structure/B249477.png)
2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AS-1, and it belongs to the class of nicotinic acid derivatives. AS-1 has been studied for its anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of AS-1 is not fully understood. However, it has been suggested that AS-1 exerts its anti-tumor and anti-inflammatory effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. AS-1 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AS-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that AS-1 inhibits the proliferation and migration of cancer cells. AS-1 has also been shown to induce apoptosis in cancer cells, which is a key mechanism for inhibiting tumor growth. In addition, AS-1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using AS-1 in lab experiments include its high purity and stability, making it suitable for use in various assays. AS-1 is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, the limitations of using AS-1 include its limited solubility in water, which may affect its bioavailability in vivo. In addition, the exact mechanism of action of AS-1 is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on AS-1. One potential direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to explore its potential use in combination with other anti-tumor or anti-inflammatory agents, which may enhance its efficacy. Furthermore, future studies may investigate the pharmacokinetics and toxicity of AS-1, which are important factors to consider in the development of new drugs. Overall, AS-1 has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of AS-1 involves the reaction of 4-acetylaniline with 2-chloroethyl nicotinate in the presence of a base such as potassium carbonate. The resulting product is then treated with thiourea to obtain AS-1. This synthesis method has been optimized to obtain high yields of AS-1 with good purity.
Scientific Research Applications
AS-1 has been extensively studied for its anti-tumor properties. In vitro studies have shown that AS-1 inhibits the growth of various cancer cell lines, including lung, breast, and liver cancer cells. Furthermore, AS-1 has been shown to induce apoptosis, or programmed cell death, in these cancer cells. In vivo studies in animal models have also shown that AS-1 inhibits tumor growth and metastasis.
In addition to its anti-tumor properties, AS-1 has also been studied for its anti-inflammatory properties. AS-1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
Product Name |
2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid |
|---|---|
Molecular Formula |
C16H14N2O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4S/c1-10(19)11-4-6-12(7-5-11)18-14(20)9-23-15-13(16(21)22)3-2-8-17-15/h2-8H,9H2,1H3,(H,18,20)(H,21,22) |
InChI Key |
XALZACYNJDRAMR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)



![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)

![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)
